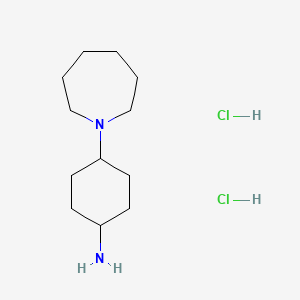

(4-Azepan-1-ylcyclohexyl)amine dihydrochloride

Description

Properties

IUPAC Name |

4-(azepan-1-yl)cyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;;/h11-12H,1-10,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMOQWDFOJLITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Azepane-Cyclohexylamine Scaffold: A Technical Guide for Medicinal Chemistry

Executive Summary

The substitution of piperidine or pyrrolidine rings with azepane (hexamethyleneimine) represents a critical strategy in modern medicinal chemistry, particularly for modulating physicochemical properties and receptor selectivity profiles. This guide focuses on Azepane-substituted cyclohexylamine derivatives , a privileged scaffold in the development of ligands for Sigma-1 receptors (σ1R) , NMDA channel blockers , and mixed-lineage kinase inhibitors .

This document provides a rigorous, self-validating workflow for the synthesis, purification, and pharmacological characterization of these derivatives. It moves beyond standard textbook descriptions to address the "why" behind experimental parameters, ensuring reproducibility and high-fidelity data generation.

Part 1: Structural Rationale & Medicinal Chemistry[1][2]

The Azepane Bioisostere Advantage

In drug design, the transition from a 6-membered piperidine to a 7-membered azepane ring is not merely a change in molecular weight; it is a deliberate manipulation of conformational entropy and lipophilicity .

-

Conformational Flexibility: Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium of twist-chair and twist-boat conformers. This flexibility allows the nitrogen lone pair to adopt vectors inaccessible to smaller rings, potentially capturing unique binding interactions within the receptor pocket [1].

-

Lipophilic Expansion: The additional methylene group increases the LogP by approximately 0.5 units. For CNS targets, this often enhances blood-brain barrier (BBB) penetration, provided the Polar Surface Area (PSA) remains controlled.

The Cyclohexylamine Core

The cyclohexyl group serves as a hydrophobic "anchor." In the context of Sigma-1 receptors, this moiety typically occupies the primary hydrophobic pocket, positioning the basic nitrogen of the azepane to form a critical salt bridge with Asp126 (in human σ1R) [2].

Pharmacophore Visualization (DOT)

The following diagram illustrates the critical binding interactions driving the design of these derivatives.

Figure 1: Pharmacophore model showing the electrostatic clamp between the azepane nitrogen and the receptor, anchored by the cyclohexyl group.

Part 2: Synthetic Protocol (Self-Validating)

The most robust route to N-cyclohexylazepane derivatives is Reductive Amination . While seemingly simple, "standard" protocols often fail due to poor imine stability or over-reduction. The following protocol utilizes Sodium Triacetoxyborohydride (STAB) , offering superior chemoselectivity over NaCNBH₃ and avoiding the toxicity of cyanides [3].

Reaction Scheme

Figure 2: Step-wise reductive amination workflow ensuring iminium formation prior to reduction.

Detailed Methodology

Reagents:

-

Cyclohexanone derivative (1.0 mmol)

-

Azepane (1.1 mmol)

-

Acetic Acid (glacial, 1.0 mmol)

-

Sodium Triacetoxyborohydride (STAB) (1.5 mmol)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) - Anhydrous

Step-by-Step Protocol:

-

Imine Pre-formation (Critical Step):

-

In a flame-dried round-bottom flask under Argon, dissolve the Cyclohexanone (1.0 eq) and Azepane (1.1 eq) in anhydrous DCE (0.2 M concentration).

-

Add Acetic Acid (1.0 eq).

-

Why: The acid catalyzes the dehydration of the hemiaminal to the iminium ion.[1] Stir for 60-90 minutes before adding the reducing agent. This ensures the equilibrium shifts toward the imine, preventing direct reduction of the ketone to an alcohol.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add STAB (1.5 eq) portion-wise over 10 minutes.

-

Why: Portion-wise addition controls the exotherm and prevents localized "hotspots" of high hydride concentration that could lead to side reactions.

-

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (pH ~8-9).

-

Extract with DCM (3x).

-

Wash combined organics with Brine, dry over Na₂SO₄.

-

-

Purification:

-

Flash Column Chromatography.

-

Mobile Phase: Since the product is a tertiary amine, it will streak on silica. Use DCM:MeOH:NH₄OH (95:4:1) . The ammonia prevents the product from interacting strongly with the acidic silanols.

-

Part 3: Pharmacological Profiling (Sigma-1 Receptor)

Once synthesized, the ligand must be validated. The primary target for azepane-cyclohexylamines is the Sigma-1 Receptor (σ1R), implicated in neuroprotection and analgesia.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (

| Parameter | Condition | Rationale |

| Tissue Source | Guinea Pig Brain Membranes or HEK-293 overexpressing hσ1R | High native density of σ1R in guinea pig brain. |

| Radioligand | [³H]-(+)-Pentazocine (2-3 nM) | The gold standard σ1R selective agonist. |

| Non-specific | Haloperidol (10 µM) | Blocks all specific sigma sites to define background noise. |

| Incubation | 120 min @ 37°C | Equilibrium must be reached; lipophilic ligands have slow kinetics. |

| Buffer | 50 mM Tris-HCl (pH 7.4) | Physiological mimicry. |

Data Analysis:

Calculate

Functional Screening Cascade

Binding affinity does not equal efficacy. To determine if your azepane derivative is an agonist or antagonist , use a functional readout.

Figure 3: Decision tree for advancing azepane ligands from synthesis to in vivo testing.

Part 4: Troubleshooting & Optimization

Common Synthetic Pitfalls

-

Problem: Low yield, high recovery of cyclohexanol.

-

Cause: Incomplete imine formation before adding STAB.

-

Fix: Increase the pre-incubation time with Acetic Acid or use molecular sieves (4Å) to drive dehydration.

-

-

Problem: Product streaking on TLC/Column.

-

Cause: Interaction with silica acidity.

-

Fix: Pre-wash the silica column with 1% Triethylamine in Hexane, or use the NH₄OH modifier in the eluent.

-

Solubility Issues

Azepane derivatives can be highly lipophilic (LogP > 4).

-

Assay Prep: Dissolve stock in 100% DMSO (10 mM). Ensure final assay concentration of DMSO is <1% to avoid receptor denaturation.

-

Formulation: For in vivo work, convert the free base to a Hydrochloride (HCl) or Fumarate salt to improve aqueous solubility.

References

-

Zha, G. F., et al. (2019).[2] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494.

-

Schmidt, H. R., et al. (2016).[3] Crystal structure of the human σ1 receptor.[3] Nature, 532(7600), 527-530.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Runeberg, P., et al. (2021). Sigma-1 Receptor Ligands: A Patent Review (2015–2020). Expert Opinion on Therapeutic Patents, 31(6), 519-534.

Sources

Technical Monograph: (4-Azepan-1-ylcyclohexyl)amine Dihydrochloride

This technical guide provides an in-depth analysis of (4-Azepan-1-ylcyclohexyl)amine Dihydrochloride (CAS 1230100-72-7), a specialized pharmaceutical intermediate used in the synthesis of bioactive small molecules.[1][2]

CAS Registry Number: 1230100-72-7 Chemical Class: Alicyclic Diamine / Azepane Derivative Primary Application: Medicinal Chemistry Scaffold (GPCR & Kinase Inhibitor Synthesis)[1][2]

Part 1: Core Directive & Executive Summary[1][2]

In the landscape of modern drug discovery, rigid scaffolds are critical for positioning pharmacophores in precise spatial orientations to maximize binding affinity and selectivity. (4-Azepan-1-ylcyclohexyl)amine Dihydrochloride serves as a high-value bifunctional building block.[1][2] It features a semi-rigid cyclohexane core that spatially separates a primary amine (for further functionalization) from a tertiary azepane ring (a lipophilic, steric modulator).

This guide moves beyond basic catalog data to explore the synthetic utility , conformational dynamics , and handling protocols required to integrate this moiety into lead optimization campaigns.[1]

Key Technical Attributes

-

Conformational Restriction: The cyclohexane ring restricts the flexibility of the attached nitrogen substituents, reducing the entropic penalty of binding to protein targets.

-

Lipophilicity Modulation: The 7-membered azepane ring offers a distinct hydrophobic profile compared to common piperidine or morpholine analogs, often improving blood-brain barrier (BBB) penetration or metabolic stability profiles.[1][2]

-

Bifunctionality: The primary amine allows for rapid diversification via amide coupling, reductive amination, or sulfonylation.[1]

Part 2: Chemical Properties & Specification Data[1][2][3][4][5][6][7]

The following data characterizes the dihydrochloride salt form, which is the standard stable solid for storage and handling.

Table 1: Physicochemical Specifications

| Property | Value / Description |

| Chemical Name | (4-Azepan-1-ylcyclohexyl)amine dihydrochloride |

| Synonyms | N-(4-Aminocyclohexyl)homopiperidine 2HCl; 1-(4-Aminocyclohexyl)azepane dihydrochloride |

| Molecular Formula | C₁₂H₂₆Cl₂N₂ |

| Molecular Weight | 269.25 g/mol |

| Free Base MW | 196.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et₂O |

| Hygroscopicity | Hygroscopic (Absorbs atmospheric moisture; store under inert gas) |

| Stereochemistry | Typically supplied as a mixture of cis and trans isomers unless specified (Trans is thermodynamically favored).[1][2][3] |

| pKa (Predicted) | ~10.5 (Primary amine), ~9.8 (Azepane tertiary amine) |

Critical Quality Attribute: Stereoisomerism

The relative orientation of the azepane and amine groups (cis vs. trans) significantly impacts biological activity.

-

Trans-isomer: Substituents are in equatorial-equatorial positions (more stable).[1][2]

-

Cis-isomer: One substituent is axial, one is equatorial.[1][2]

-

Recommendation: Verify the isomeric ratio via NMR if the biological target is stereosensitive.

Part 3: Safety Data & Handling (E-E-A-T)

As a diamine salt, this compound exhibits irritant properties typical of cationic surfactants and ammonium salts.[1]

Hazard Identification (GHS Classification)

-

Signal Word: WARNING

Handling Protocol

-

Engineering Controls: Handle only in a chemical fume hood to prevent inhalation of dust.

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]

-

Incompatibility: Avoid strong oxidizing agents and strong bases (liberates the volatile and potentially odorous free base).[2]

Part 4: Synthetic Utility & Protocols

General Synthetic Pathway (Reverse Synthesis)

The synthesis of CAS 1230100-72-7 typically involves a stepwise reductive amination sequence starting from 1,4-cyclohexanedione monoethylene ketal.[1][2]

Diagram 1: Synthetic Logic Flow

Caption: Stepwise construction of the bifunctional scaffold ensuring regiocontrol.

Experimental Protocol: Free Base Liberation & Coupling

Context: The dihydrochloride salt is stable but unreactive in nucleophilic substitutions.[1][2] It must be neutralized in situ or converted to the free base for amide coupling reactions.[1][2]

Method A: In Situ Neutralization (Recommended for Amide Coupling) [1][2]

-

Dissolution: Suspend 1.0 eq of CAS 1230100-72-7 in DCM or DMF.

-

Base Addition: Add 2.5–3.0 eq of DIPEA (Diisopropylethylamine).[1][2] The solution should clarify as the free base forms.

-

Coupling: Add the carboxylic acid (1.0 eq) and coupling reagent (e.g., HATU, 1.1 eq).[1]

-

Observation: Monitor via LC-MS. The product will be more lipophilic than the starting diamine.[1][2]

Method B: Reductive Amination (Aldehyde Coupling) [1][2]

-

Buffer System: Use MeOH/DCM (4:1) with 1.0 eq TEA to buffer the HCl salt.

-

Imine Formation: Add Aldehyde (1.0 eq) and stir for 1 hour.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq).

-

Workup: Quench with saturated NaHCO₃ to ensure the tertiary azepane remains neutral during extraction.

Part 5: Structural & Pharmacological Insight[1][2]

Why Azepane?

The 7-membered azepane ring is often used to "escape" the patent space of piperidine (6-membered) analogs, but it also offers distinct pharmacological advantages:

-

Lipophilicity: Azepane is more lipophilic than piperidine (LogP shift ~ +0.5), which can improve passive permeability.

-

Flexibility: The 7-membered ring is more flexible than a 6-membered ring, allowing it to adopt multiple low-energy conformations to fit into hydrophobic pockets that might reject a rigid piperidine.[1][2]

Diagram 2: Pharmacophore Logic

Caption: Structural logic of the scaffold in drug design, highlighting the dual-role functionality.

Part 6: References

-

BLD Pharm. (2024).[2] Safety Data Sheet: (4-Azepan-1-ylcyclohexyl)amine dihydrochloride. Retrieved from

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1]

-

Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Discussion on ring size expansion/contraction strategies). Link[1]

Disclaimer: This guide is for research purposes only. CAS 1230100-72-7 is a chemical intermediate and not a finished pharmaceutical product.[1][2] Always verify the Certificate of Analysis (CoA) for specific batch isomer ratios.

Sources

- 1. 1187931-32-3|N1,N1-Dimethylcyclohexane-1,4-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. 7175-49-7|N-Cyclohexyl-N-ethylcyclohexanamine|BLD Pharm [bldpharm.com]

- 3. Sodium thiocyanate, 100 g, CAS No. 540-72-7 | Sodium Salts, Na | Salts for Analysis (p.a.) | Salts | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Netherlands [carlroth.com]

- 4. itwperformancepolymers.com [itwperformancepolymers.com]

Methodological & Application

Application Note: Precision Synthesis of (4-Azepan-1-ylcyclohexyl)amine

Part 1: Strategic Overview

The Scaffold & The Challenge

(4-Azepan-1-ylcyclohexyl)amine represents a critical bifunctional scaffold in medicinal chemistry, particularly for CNS targets (e.g., Sigma receptors, GPCRs) where the 7-membered azepane ring provides unique hydrophobic bulk compared to piperidine or morpholine analogs.

The synthesis hinges on the reductive amination of 4-(azepan-1-yl)cyclohexanone . The core challenge is not the connectivity, but the stereochemistry . The 1,4-disubstituted cyclohexane ring can exist as cis (axial/equatorial) or trans (diequatorial).

-

Trans-isomer (Thermodynamic): Both the azepane and the primary amine occupy equatorial positions. This is typically the preferred pharmacophore for linear linkers.

-

Cis-isomer (Kinetic): The amine occupies the axial position.[1]

This guide provides a robust, scalable protocol using Sodium Triacetoxyborohydride (STAB) , favored over Sodium Cyanoborohydride (

Part 2: Experimental Protocols

Protocol A: Preparation of the Precursor

Note: If starting material 4-(azepan-1-yl)cyclohexanone is not commercially available, use this rapid synthesis.

Reaction: Reductive alkylation of azepane with 1,4-cyclohexanedione monoethylene ketal, followed by deprotection.

-

Step 1: Mix 1,4-cyclohexanedione monoethylene ketal (1.0 eq) and Azepane (1.1 eq) in DCE. Add STAB (1.4 eq) and AcOH (1.0 eq). Stir 12h.

-

Step 2: Treat crude acetal with 2N HCl/THF (1:1) at 60°C for 2h to unmask the ketone.

-

Result: 4-(Azepan-1-yl)cyclohexanone.

Protocol B: Core Reductive Amination (Synthesis of Title Compound)

Objective: Convert 4-(azepan-1-yl)cyclohexanone to (4-Azepan-1-ylcyclohexyl)amine.

Materials

-

Substrate: 4-(Azepan-1-yl)cyclohexanone

-

Amine Source: Ammonium Acetate (

) (Excess required to prevent secondary amine formation) -

Reductant: Sodium Triacetoxyborohydride (STAB)

-

Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

-

Additives: Molecular Sieves (3Å or 4Å)

Step-by-Step Methodology

-

Imine Formation (Equilibrium):

-

In a dry round-bottom flask, dissolve 4-(azepan-1-yl)cyclohexanone (10 mmol, 1.95 g) in anhydrous Methanol (50 mL).

-

Add Ammonium Acetate (100 mmol, 7.7 g, 10 equiv ). Note: Large excess is critical to drive equilibrium toward the imine and suppress dimerization.

-

Add activated 3Å Molecular Sieves (2 g).

-

Stir under Nitrogen at Room Temperature (RT) for 1 hour.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g, 1.5 equiv ) portion-wise over 15 minutes. Caution: Mild gas evolution.

-

Allow the reaction to warm to RT and stir for 12–16 hours.

-

Monitoring: Check via LC-MS for the disappearance of the ketone (M+H = 196) and appearance of the amine (M+H = 197).

-

-

Quench & Workup:

-

Quench with 1N NaOH (adjust pH to >12).

-

Remove Methanol under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (DCM) (3 x 30 mL).

-

Combine organic layers, wash with brine, and dry over

.

-

-

Purification & Stereochemical Enrichment:

-

The crude residue is a mixture of cis and trans isomers (typically 30:70 to 40:60 favoring trans).

-

To isolate the Trans-isomer (dihydrochloride salt):

-

Dissolve crude oil in minimal Ethanol.

-

Add 4M HCl in Dioxane (3.0 equiv) dropwise at 0°C.

-

Dilute with Diethyl Ether (

) until turbid. -

Heat to reflux briefly, then cool slowly to 4°C overnight.

-

Filter the white precipitate. The trans-isomer crystallizes preferentially due to better packing of the planar diequatorial conformation.

-

-

Data Summary: Reducing Agent Comparison

| Parameter | NaBH3CN (Classic) | STAB (Recommended) | H2 / Pd/C (Catalytic) |

| Safety | Toxic (Cyanide risk) | Safe (Acetate byproduct) | Flammable (H2 gas) |

| Selectivity | High | High | Moderate (Reduces olefins) |

| pH Sensitivity | Requires pH 5-6 control | Tolerates weak acid/base | Neutral/Basic |

| Cis/Trans Ratio | ~1:3 | ~1:4 | ~1:1 (Catalyst dependent) |

| Yield | 75-85% | 85-92% | 90-95% |

Part 3: Mechanism & Visualization

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The bulky azepane group at C4 locks the cyclohexane ring conformation (Azepane = Equatorial). The hydride donor then attacks the C=N bond.

-

Axial Attack: Hydride approaches from the axial direction (top), forcing the amine into the Equatorial position (Trans product). This is the major pathway with borohydrides.

-

Equatorial Attack: Hydride approaches from the equatorial direction (side), forcing the amine into the Axial position (Cis product).[1]

Figure 1: Mechanistic pathway of reductive amination showing the bifurcation into stereoisomers.

Optimization Workflow

Figure 2: Decision tree for purification based on stereochemical outcome.

Part 4: References

-

Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

-

Farkas, E., et al. (2023). "Process to Produce (1r,4r)-4-Substituted Cyclohexane-1-Amines." WIPO Patent Application WO 2023/042081 A1.[4] (Describes the industrial separation of trans-isomers for Cariprazine intermediates). Link

-

Sviatenko, O., et al. (2021).[5] "One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ChemCatChem, 13, 1–9. (Detailed discussion on cis/trans selectivity in 4-substituted cyclohexanes). Link

-

Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." (General educational resource for mechanism validation). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards caripra… [ouci.dntb.gov.ua]

- 5. d-nb.info [d-nb.info]

From Salt to Solution: A Comprehensive Guide to Converting Dihydrochloride Amine Salts to Free Base Form

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the manipulation of amine-containing compounds is a daily reality. These molecules are often prepared and stored as hydrochloride salts to enhance their stability and solubility in aqueous media. However, for many subsequent applications, including further chemical reactions, formulation into specific delivery systems, or analytical characterization, the amine must be in its neutral, or "free base," form. This guide provides a detailed exploration of the principles and protocols for the efficient conversion of dihydrochloride amine salts to their corresponding free base amines.

The Foundational Chemistry: An Acid-Base Balancing Act

The conversion of an amine dihydrochloride salt to its free base is fundamentally an acid-base neutralization reaction. The dihydrochloride salt consists of a protonated diamine, where two amine functional groups have each accepted a proton from hydrochloric acid, resulting in a positively charged species. To liberate the free base, a base is introduced to remove these protons, yielding the neutral amine, water, and a salt byproduct.[1][2]

The general chemical equation for this transformation is:

R-NH₃⁺Cl⁻ + R'-NH₃⁺Cl⁻ + 2B → R-NH₂ + R'-NH₂ + 2B-H⁺Cl⁻

Where 'R' and 'R'' represent organic substituents, and 'B' is the base used for neutralization. The choice of this base, along with the solvent system and workup procedure, is critical for achieving a high yield and purity of the desired free base amine.

Strategic Selection: Choosing the Right Tools for the Job

The success of the conversion hinges on the judicious selection of the base and solvent system, tailored to the specific properties of the amine .

The Heart of the Matter: Selecting the Appropriate Base

The primary role of the base is to deprotonate the ammonium cations. The ideal base should be strong enough to effect complete deprotonation but not so strong as to cause unwanted side reactions with other functional groups that may be present in the molecule.

| Base | pKa of Conjugate Acid | Key Characteristics & Considerations |

| Sodium Hydroxide (NaOH) | ~15.7 | A strong, inexpensive, and common base. Its high strength ensures complete deprotonation of most amine salts. However, its high reactivity can be a drawback if the molecule contains base-sensitive functional groups like esters or amides, which can undergo hydrolysis.[3][4] |

| Potassium Hydroxide (KOH) | ~15.7 | Similar in strength and reactivity to NaOH. The choice between NaOH and KOH often comes down to solubility considerations of the resulting salt byproduct. |

| Sodium Carbonate (Na₂CO₃) | ~10.3 | A moderately strong base, suitable for deprotonating many amine salts without the risk of hydrolyzing sensitive functional groups.[5] |

| Potassium Carbonate (K₂CO₃) | ~10.3 | Similar in properties to sodium carbonate, offering an alternative based on solubility and cost. |

| Sodium Bicarbonate (NaHCO₃) | ~10.3 (for the second deprotonation) | A weaker base, generally suitable for neutralizing excess acid but may not be strong enough for complete deprotonation of all amine salts, especially those of weakly basic amines.[6] |

| Triethylamine (Et₃N) | ~10.7 | An organic base that is soluble in many organic solvents. It can be a good choice when the reaction needs to be carried out in a non-aqueous environment. However, its boiling point is relatively low, which can be a consideration during solvent removal. |

Expert Insight: For dihydrochloride salts, a staged approach to basification can be beneficial. Initially, a weaker base like sodium bicarbonate can be used to neutralize the first equivalent of acid. This is then followed by a stronger base, such as sodium hydroxide, to ensure complete deprotonation of the second, more weakly acidic ammonium group. This can help to control the exothermicity of the reaction and minimize potential side reactions.

The Medium of Transformation: Solvent System Selection

The choice of solvent is critical for both the neutralization reaction and the subsequent extraction of the free base amine. The ideal solvent system will consist of two immiscible phases: an aqueous phase where the neutralization occurs, and an organic phase into which the neutral free base amine preferentially partitions.

Key factors to consider when selecting an organic extraction solvent include:

-

Polarity: The polarity of the solvent should be matched to the polarity of the free base amine to ensure good solubility.[7][8]

-

Immiscibility with Water: The solvent must be immiscible with water to allow for clean phase separation.

-

Boiling Point: A lower boiling point facilitates easy removal of the solvent at the end of the procedure, but a very low boiling point can lead to losses due to evaporation.

-

Density: The density of the solvent relative to water will determine whether it forms the upper or lower layer in a separatory funnel, which is a practical consideration for the extraction process.

-

Inertness: The solvent should not react with the amine or any other components of the reaction mixture.

Commonly used organic solvents for extracting free base amines include:

-

Dichloromethane (DCM): A versatile solvent that can dissolve a wide range of organic compounds. It is denser than water.

-

Ethyl Acetate (EtOAc): A good all-purpose solvent with moderate polarity. It is less dense than water.

-

Diethyl Ether (Et₂O): A highly volatile solvent that is effective for extracting non-polar to moderately polar compounds. It is less dense than water.

-

Toluene: A non-polar solvent suitable for extracting non-polar amines. It is less dense than water.

Visualizing the Process: From Salt to Free Base

The following diagrams illustrate the chemical transformation and the general workflow for converting a dihydrochloride amine salt to its free base.

Caption: Chemical conversion of an amine dihydrochloride salt to its free base.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. m.youtube.com [m.youtube.com]

- 5. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 8. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Azepane-Cyclohexyl Amine Derivatives

Current Status: Operational Ticket Subject: Optimization of Isolation & Purification Protocols for Lipophilic Basic Amines Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Introduction: The Physicochemical Challenge

Welcome to the technical support hub. You are likely working with a 7-membered nitrogen heterocycle (azepane) coupled to a lipophilic carbocycle (cyclohexane) .

From a purification standpoint, this molecule presents a "perfect storm" of challenges:

-

High Basicity (pKa ~10–11): The secondary/tertiary amine moiety interacts strongly with acidic silanols on silica gel, causing severe tailing.

-

High Lipophilicity (LogP > 3): The cyclohexyl and azepane rings make the compound greasy, often leading to "oiling out" rather than crystallizing.

-

Reductive Amination Byproducts: If synthesized via reductive amination, you likely have excess starting amine or ketone contaminants that are difficult to separate by polarity alone.[1]

This guide is structured to troubleshoot these specific failure modes.

Module 1: Chromatography Troubleshooting

"My compound streaks from the baseline to the solvent front."

The Root Cause: Silanol Interaction

Standard silica gel (

Protocol A: The "Amine-Modified" Mobile Phase (Flash)

Do not just add TEA to the bottle. Follow this equilibration protocol to ensure the column is fully deactivated.

Step-by-Step Workflow:

-

Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA) or 1%

. -

Solvent B: Methanol (MeOH) + 1% TEA or 1%

. -

Equilibration (Critical): Flush the column with 10% Solvent B in Solvent A for 3 CV (Column Volumes). This saturates the silica surface with the volatile base, blocking silanol sites.

-

Run Gradient: 0%

10% MeOH/DCM (with modifier).-

Note: Azepane derivatives often elute early (Rf > 0.[1]5) once the silanols are blocked.

-

Protocol B: High-pH Reverse Phase (Prep-HPLC)

Standard TFA buffers will protonate your amine, reducing retention and leading to peak fronting due to "mass overload" on the ionic sites.

Recommended Buffer System:

-

10 mM Ammonium Bicarbonate (pH 10): At this pH, the amine is largely uncharged (free base).

-

Benefit: The neutral amine interacts strongly with the C18 stationary phase via hydrophobic interaction, resulting in sharp peaks and higher loading capacity.

Decision Logic: Chromatography Strategy

Caption: Decision matrix for selecting purification mode based on impurity profile. High-pH HPLC is preferred for polar removal; Scavenging is preferred for removing excess amines.

Module 2: Chemical Scavenging (Work-Up)

"I have excess starting amine that co-elutes with my product."

If you synthesized the azepane via reductive amination (e.g., Azepane + Cyclohexanone +

The Solution: Reactive Scavenger Resins

Use solid-supported reagents to chemically "fish out" impurities.

| Impurity Type | Recommended Resin | Mechanism | Protocol |

| Excess Primary/Secondary Amine | Isocyanate Resin (PS-NCO) | Reacts to form an insoluble urea.[1] | Stir 3 eq. of resin relative to excess amine for 2–4h. Filter. |

| Excess Aldehyde/Ketone | Tosyl Hydrazide Resin | Reacts to form an insoluble hydrazone. | Stir 3 eq. of resin with catalytic AcOH for 4–12h. Filter. |

| Boron Salts | Polymer-Supported Diol | Chelates boric acid/boron species.[1] | Stir crude mixture in MeOH. Filter. |

Why this works: The reaction creates a covalent bond between the impurity and the polymer bead. Filtration removes the bead and the impurity, leaving your product in solution. This eliminates the yield loss associated with column chromatography.

Module 3: Crystallization & Salt Formation

"My product is a thick oil and won't solidify."

Azepane-cyclohexyl amines are "greasy" molecules with high rotational freedom (entropy), making the free base difficult to crystallize.

The Fix: Salt Formation

You must increase the lattice energy by forming a salt. Do not rely on HCl immediately; HCl salts of lipophilic amines are often hygroscopic.

Salt Screening Protocol

-

Dissolution: Dissolve 50 mg of free base in minimal Ethyl Acetate (EtOAc).

-

Acid Addition: Add 1.05 equivalents of the following acids (separately):

-

Precipitation:

Crystallization Workflow

Caption: Workflow for converting oily azepane free bases into crystalline solids via salt formation.

Frequently Asked Questions (FAQs)

Q: Can I use C18 columns with low pH (0.1% Formic Acid) for these compounds?

A: You can, but it is suboptimal. At pH 2.5, the azepane nitrogen is protonated (

Q: My product turned brown on the shelf. What happened? A: Azepanes are secondary/tertiary amines prone to oxidation to N-oxides upon exposure to air and light.

-

Prevention:[1] Store as a salt (HCl or Oxalate) or under Argon at -20°C.

-

Recovery: Dissolve in DCM and wash with aqueous sodium metabisulfite to reduce the N-oxide back to the amine.

Q: I used TEA in my flash column, but now I can't get rid of it. A: TEA has a high boiling point relative to DCM.[1]

-

Method 1: Azeotrope with heptane on the rotovap (add heptane, evap, repeat 3x).[1]

-

Method 2: Dissolve product in EtOAc and wash with saturated

. (Do not wash with acid, or you will extract your product).

References

-

Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. Link

-

Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. Link

-

Sigma-Aldrich. "Application Note – Reductive Amination."[1] Synple Chem / Sigma-Aldrich. Link

-

Teledyne ISCO. "Flash Chromatography Separation of Basic Organic Compounds without Modifier." Kinesis/Teledyne.[1] Link

-

Master Organic Chemistry. "Reductive Amination: Mechanism and Examples." Master Organic Chemistry. Link

Sources

Validation & Comparative

The Azepane Ring: A Double-Edged Sword in Drug Design – A Comparative Guide to Ring Size Variants

In the landscape of medicinal chemistry, the seven-membered azepane ring has emerged as a scaffold of significant interest, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2] Its appeal lies in its inherent three-dimensionality, which offers a broader exploration of chemical space compared to its more common five- and six-membered homologues, pyrrolidine and piperidine. However, this increased conformational flexibility, while a potential advantage for optimizing target binding, also presents challenges in terms of synthetic accessibility and metabolic stability.

This guide provides an in-depth, comparative analysis of azepane ring size variants, offering a critical perspective for researchers, scientists, and drug development professionals. We will dissect the structure-activity relationships (SAR) governed by ring size, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these important N-heterocyclic scaffolds.

The Conformational Conundrum: How Ring Size Dictates Biological Activity

The transition from a six-membered piperidine to a seven-membered azepane introduces a significant increase in conformational flexibility. While piperidine predominantly adopts a stable chair conformation, the azepane ring can exist in a variety of lower-energy twist-chair and boat-chair conformations.[3][4] This conformational dynamism is a critical determinant of a molecule's interaction with its biological target.

A compelling example of this is seen in a series of muscarinic receptor ligands. In one study, conformationally restricted analogues of a partial muscarinic agonist were synthesized, where the amide moiety and a methyl group were joined to form either a six-membered (piperidine) or a seven-membered (azepane) ring. While both the piperidine and azepane analogues retained high binding affinity for the receptor, the increased ring size and altered conformation in the azepane derivative led to a loss of agonist efficacy, rendering it an antagonist.[4][5] This highlights a crucial principle: subtle changes in the three-dimensional presentation of key pharmacophoric elements, dictated by the underlying scaffold, can profoundly switch a compound's pharmacological profile from an activator to a blocker.

The impact of ring size on binding affinity is further illustrated in the development of histamine H₃ receptor antagonists. A comparative study of biphenyloxy-alkyl derivatives of piperidine and azepane revealed that both scaffolds could produce high-affinity ligands. For instance, 1-(5-(4-phenylphenoxy)pentyl)piperidine and 1-(5-(4-phenylphenoxy)pentyl)azepane exhibited potent antagonist activity with Ki values of 25 nM and 34 nM, respectively.[6] Interestingly, the highest affinity in this particular series was achieved with an azepane derivative, 1-(6-(3-phenylphenoxy)hexyl)azepane, which displayed a Ki of 18 nM. This suggests that for certain targets, the larger, more flexible azepane ring can better accommodate the binding pocket, leading to enhanced potency.

A Balancing Act: Ring Size, Lipophilicity, and Metabolic Stability

A critical consideration in drug design is the optimization of a molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. Here, the choice of N-heterocyclic ring size plays a significant role, primarily through its influence on lipophilicity.

Generally, increasing the ring size from piperidine to azepane leads to an increase in lipophilicity (logP).[7] This is a double-edged sword. While higher lipophilicity can improve membrane permeability and potentially enhance blood-brain barrier penetration for CNS-targeted drugs, it often comes at the cost of reduced aqueous solubility and increased metabolic liability.[8][9]

Seven-membered rings like azepane are often more susceptible to metabolism by cytochrome P450 enzymes compared to their smaller counterparts.[3] This increased metabolic vulnerability can lead to rapid clearance from the body, reducing the drug's half-life and overall exposure. Consequently, a common strategy to improve the metabolic stability of a lead compound containing an azepane ring is to explore smaller, less lipophilic alternatives like piperidine or even pyrrolidine.[3]

The following table summarizes the key physicochemical and pharmacokinetic considerations when comparing these homologous ring systems:

| Property | Pyrrolidine (5-membered) | Piperidine (6-membered) | Azepane (7-membered) | Causality and Experimental Rationale |

| Conformational Flexibility | Envelope/Twist | Chair (predominantly) | Twist-Chair/Boat-Chair | Increased number of rotatable bonds in larger rings leads to a more complex conformational landscape. This can be advantageous for fitting into complex binding pockets but can also lead to an entropic penalty upon binding. |

| Lipophilicity (logP) | Lower | Moderate | Higher | The addition of a methylene unit generally increases the nonpolar surface area, leading to higher lipophilicity. This impacts solubility, permeability, and protein binding. |

| Basicity (pKa) | ~11.27 | ~11.22 | Similar to piperidine | The basicity of the nitrogen is largely influenced by the alkyl substituents and is less affected by the ring size in these saturated systems. It is a key determinant of ionization at physiological pH. |

| Metabolic Stability | Generally Higher | Moderate | Generally Lower | Increased lipophilicity of larger rings often leads to greater interaction with metabolic enzymes like CYPs, resulting in faster clearance. Strategic placement of substituents can mitigate this. |

| Synthetic Accessibility | Readily Accessible | Readily Accessible | More Challenging | The synthesis of seven-membered rings is often more challenging due to unfavorable cyclization kinetics and the potential for competing intermolecular reactions. |

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate the exploration of azepane ring size variants, we provide detailed, self-validating protocols for key synthetic and analytical procedures.

Synthesis of a Homologous Series of N-Benzyl Azacycloalkanes

This protocol describes the synthesis of N-benzyl derivatives of pyrrolidine, piperidine, and azepane from their corresponding cyclic amines, allowing for a direct comparison of their properties.

Workflow for N-Benzylation of Cyclic Amines

Sources

- 1. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unipa.it [iris.unipa.it]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Conformational analyses and molecular-shape comparisons of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

A Senior Application Scientist's Guide to Purity Validation: Elemental Analysis vs. Orthogonal Methods for Cabergoline (CAS 81409-90-7)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a compound's purity and identity is a cornerstone of regulatory compliance and therapeutic success. For small molecules like Cabergoline, a potent dopamine receptor agonist, ensuring the integrity of the active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth comparison of elemental analysis as a classic purity validation tool against modern orthogonal methods, offering a comprehensive perspective for researchers and quality control analysts.

The Foundational Role of Purity in Drug Development

The purity of an API directly impacts its safety, efficacy, and stability. Impurities, which can arise from the synthetic route, degradation, or storage, may be inert, toxic, or even pharmacologically active.[1] Regulatory bodies, therefore, mandate rigorous characterization and control of these impurities. While modern chromatography and mass spectrometry have become central to this endeavor, the foundational technique of elemental analysis continues to provide unique and essential data.

Elemental Analysis: A Quantitative Pillar for Purity Assessment

Elemental analysis, specifically CHNS(O) combustion analysis, offers a direct, quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[2][3][4] This technique is predicated on the law of definite proportions; a pure compound will always consist of the same elements in the same proportion by mass.

The Causality Behind the Method

The principle is elegantly straightforward: a sample is combusted at high temperatures (typically over 1000°C) in an oxygen-rich environment.[3][5] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion gases are then separated and quantified by a detector, such as a thermal conductivity detector (TCD).[5][6] The resulting data provides the percentage of each element in the original sample.

For Cabergoline, with an empirical formula of C₂₆H₃₇N₅O₂, the theoretical elemental composition can be precisely calculated.[2][5][6]

Table 1: Theoretical vs. Acceptable Experimental Elemental Composition of Cabergoline

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical % | Acceptable Range (±0.4%) |

| Carbon (C) | 12.011 | 26 | 312.286 | 69.15% | 68.75% - 69.55% |

| Hydrogen (H) | 1.008 | 37 | 37.296 | 8.26% | 7.86% - 8.66% |

| Nitrogen (N) | 14.007 | 5 | 70.035 | 15.51% | 15.11% - 15.91% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 7.09% | 6.69% - 7.49% |

| Total | 451.615 | 100.00% |

A synthesized batch of Cabergoline is considered to have high purity if the experimentally determined percentages for C, H, and N fall within ±0.4% of the theoretical values. This ±0.4% criterion is a widely accepted standard in chemical and pharmaceutical literature for confirming the elemental integrity of a small molecule. A significant deviation from these values suggests the presence of impurities, such as residual solvents, inorganic salts, or uncharacterized by-products.

Experimental Protocol: CHN Analysis of Cabergoline

Below is a detailed workflow for the elemental analysis of a Cabergoline sample.

Caption: Workflow for CHN Elemental Analysis of Cabergoline.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-4 mg of the dried Cabergoline sample into a pre-cleaned tin capsule using a microbalance. The precise weight is critical as the final results are calculated as a percentage of this initial mass.

-

Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition, such as sulfanilic acid.[5]

-

Analysis: Place the sealed capsule into the instrument's autosampler. The analysis proceeds automatically, involving combustion, reduction of nitrogen oxides, gas separation, and detection.[5][6]

-

Data Interpretation: The instrument software calculates the percentage of C, H, and N. Compare these experimental values to the theoretical values for Cabergoline. If the results are within the ±0.4% tolerance, it provides strong evidence for the compound's purity.

Orthogonal Methods: A Multi-faceted Approach to Purity

While elemental analysis is a powerful tool for confirming elemental composition, it is often insufficient on its own to fully characterize a pharmaceutical compound. It cannot, for instance, distinguish between isomers or detect impurities with a similar elemental composition to the API. Therefore, a suite of orthogonal (complementary) methods is essential.

Sources

Safety Operating Guide

Personal protective equipment for handling (4-Azepan-1-ylcyclohexyl)amine dihydrochloride

PART 1: EXECUTIVE SAFETY DIRECTIVE

Status: Research Chemical / Novel Chemical Entity (NCE) Default Hazard Assumption: Warning (Irritant/Harmful) to Danger (Corrosive/Sensitizer). Physical State: Solid (Dihydrochloride Salt).[2] Likely hygroscopic.

IMMEDIATE ACTION CARD: PPE REQUIREMENTS

| Protection Zone | Standard Handling (Closed System/Weighing <10 mg) | High-Risk Operations (Open Handling >10 mg, Aerosol Potential) |

| Respiratory | Fume Hood (Sash at 18"). No respirator needed if contained.[5] | P100 / N95 Respirator (if hood unavailable) or PAPR for >1g. |

| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min). Change every 60 mins. | Double Nitrile or Nitrile over Laminate (Silver Shield). |

| Ocular | Chemical Safety Goggles (Indirect Vent). | Face Shield + Safety Goggles .[6] |

| Body | Lab Coat (Cotton/Poly blend), closed toe shoes. | Tyvek® Sleeves or Disposable Coverall. |

PART 2: HAZARD ASSESSMENT & RISK PROFILING

1. Chemical Identity & Properties

-

Chemical Name: (4-Azepan-1-ylcyclohexyl)amine dihydrochloride

-

Structure Analysis: A cyclohexane ring substituted with a primary amine and a tertiary azepane (7-membered ring).

-

Salt Form: The dihydrochloride form indicates two basic nitrogen centers protonated by HCl. This renders the solid acidic upon dissolution and highly prone to generating fine, electrostatic dust .

2. The "Why" Behind the Safety Protocols

-

Inhalation Hazard (Critical): Amine salts are respiratory irritants. As a dihydrochloride, inhalation of dust allows the salt to dissociate in the mucous membranes of the respiratory tract, releasing HCl and the free amine, causing immediate irritation or potential sensitization [1].

-

Ocular Risk: The acidic nature of the salt combined with the organic amine moiety creates a risk of severe eye damage. Standard safety glasses are insufficient because they do not seal against airborne dust [2].

-

Dermal Permeation: While the salt form is less lipophilic than the free base, the cyclohexyl and azepane rings provide enough lipophilicity to facilitate skin absorption. Once absorbed, the amine may act as a CNS depressant or sensitizer.

PART 3: PPE SELECTION MATRIX

Respiratory Protection Strategy

-

Primary Control: All open handling of the solid must occur inside a certified Chemical Fume Hood .

-

Secondary Control (Respirator): If weighing outside a hood is unavoidable (e.g., balance vibration issues), use a P100 particulate respirator .

-

Reasoning: N95 filters 95% of particles but P100 filters 99.97%, providing the necessary protection factor for potent pharmaceutical intermediates [3].

-

Glove Selection Logic

-

Material: Nitrile is the standard. Latex is prohibited due to poor chemical resistance against organic amines and high sensitization risk.

-

Technique: Double Gloving with "Colored Indicator" undergloves.

-

Inner Glove: Bright blue or orange nitrile (4 mil).

-

Outer Glove: Standard purple/white nitrile (4-6 mil).

-

Why? This allows immediate visual detection of tears. Amine salts can slowly permeate nitrile; changing outer gloves every 60 minutes prevents breakthrough [4].

-

Eye & Face Protection[1]

-

Requirement: Indirect Vent Safety Goggles (ANSI Z87.1+).

-

Contraindication: Do NOT use standard safety glasses.[7] Dust particles can bypass the side shields of glasses, reacting with eye moisture to cause chemical burns.

PART 4: OPERATIONAL PROTOCOLS

Protocol A: Safe Weighing & Transfer

Objective: Weigh 50 mg of solid without generating airborne dust.

-

Preparation: Place an anti-static gun and a disposable weighing boat inside the fume hood.

-

Static Control: Shoot the weighing boat and the chemical bottle with the anti-static gun.

-

Causality: Dihydrochloride salts are prone to static charge, causing "jumping" of particles. Eliminating static prevents contamination of the benchtop.

-

-

Transfer: Use a disposable spatula . Do not reuse spatulas to prevent cross-contamination.

-

Dissolution (In-Situ): If possible, add the solvent (e.g., DMSO, Water) directly to the weighing boat or vial before removing it from the hood. This traps the dust in solution.

Protocol B: Solubilization

Objective: Create a stock solution.

-

Solvent Choice: Water (highly soluble due to salt form) or DMSO.

-

Exotherm Check: The dissolution of dihydrochloride salts can be mildly exothermic. Add solvent slowly.

-

Venting: Do not cap the vial tightly immediately after adding solvent; allow heat/gas to equilibrate for 30 seconds.

PART 5: VISUALIZATION & LOGIC FLOWS

Figure 1: PPE Decision Tree

Caption: Decision logic for selecting appropriate PPE based on physical state and quantity handled.

Figure 2: Spill Response Workflow

Caption: Step-by-step workflow for containing and cleaning spills safely.

PART 6: EMERGENCY & DISPOSAL

Emergency Response

-

Eye Contact: Flush immediately with water for 15 minutes .[3][8] Hold eyelids open. The acidic salt can cause rapid corneal opacity. Seek medical attention.

-

Skin Contact: Wash with soap and water.[3][5] Do not use alcohol immediately on skin, as it may enhance absorption of the amine residue.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

Disposal & Decontamination [6][9]

-

Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Solid".

-

Liquid Waste: Collect in "Basic/Organic" waste streams.

-

Surface Decontamination:

PART 7: REFERENCES

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[5] Laboratory Safety Guidance. OSHA 3404-11R. [Link]

-

Centers for Disease Control and Prevention (CDC). (2020). NIOSH Guide to the Selection and Use of Particulate Respirators. [Link]

Sources

- 1. product.lottechem.com [product.lottechem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. typhoonplantprotection.com [typhoonplantprotection.com]

- 5. stonhard.ca [stonhard.ca]

- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 8. fishersci.com [fishersci.com]

- 9. ors.od.nih.gov [ors.od.nih.gov]

- 10. echemi.com [echemi.com]

- 11. Azepan-4-one hydrochloride, 5 g, CAS No. 50492-22-3 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.